molecular formula C7H6N2O4 B13657696 3-Hydroxy-2-nitrobenzamide

3-Hydroxy-2-nitrobenzamide

Cat. No.: B13657696
M. Wt: 182.13 g/mol
InChI Key: ZVHZVFQXJBNVKX-UHFFFAOYSA-N
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Description

3-Hydroxy-2-nitrobenzamide (C₇H₆N₂O₄) is a benzamide derivative featuring a hydroxyl group at the 3-position and a nitro group at the 2-position of the benzene ring.

Properties

IUPAC Name

3-hydroxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c8-7(11)4-2-1-3-5(10)6(4)9(12)13/h1-3,10H,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVHZVFQXJBNVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2-nitrobenzamide can be synthesized through several methods. One common approach involves the nitration of 3-hydroxybenzamide. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound.

Another method involves the direct condensation of 3-hydroxy-2-nitrobenzoic acid with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. This reaction is typically performed under reflux conditions to ensure complete conversion to the amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Alkyl halides, halogenating agents.

Major Products Formed

    Reduction: 3-Amino-2-nitrobenzamide.

    Oxidation: 3-Oxo-2-nitrobenzamide.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Hydroxy-2-nitrobenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Substituent Orientation Effects

2-Hydroxy-3-nitrobenzamide
  • Structural Differences : The hydroxyl and nitro groups are swapped, with the hydroxyl at position 2 and nitro at position 3.
  • Synthesis : Prepared via nitration of 2-hydroxybenzamide under controlled conditions, yielding a regioselective product .
  • Key Properties :
    • Exhibits intramolecular hydrogen bonding between the hydroxyl and amide groups, forming a six-membered ring motif (R₁¹(6)) .
    • Forms dimeric structures through intermolecular N–H⋯O hydrogen bonds, leading to two-dimensional polymeric sheets .
2-Hydroxy-5-nitro-N-phenylbenzamide
  • Structural Differences : Features a nitro group at position 5 and an N-phenyl substituent.
  • Applications : Serves as a precursor for benzoxazepines, highlighting the role of nitro positioning in directing subsequent reactivity .

Functional Group Variations

5-Chloro-2-hydroxy-N-phenylbenzamide
  • Structural Differences : Replaces the nitro group with chlorine at position 5 and includes an N-phenyl group.
N-(3,5-bis((Triisopropylsilyl)oxy)phenyl)-3-hydroxy-2-nitrobenzamide
  • Structural Differences : A derivative of 3-hydroxy-2-nitrobenzamide modified with triisopropylsilyl (TIPS) groups at positions 3 and 4.
  • Applications : The TIPS groups enhance steric bulk and stability, making this derivative suitable for specialized organic syntheses or catalysis .

Multi-Substituted Derivatives

2-Hydroxy-N-(2-methyl-5-nitrophenyl)-3-nitrobenzamide
  • Structural Differences : Contains nitro groups at positions 3 and 5, along with a methyl group at position 2.

Comparative Data Table

Compound Name Hydroxyl Position Nitro Position Key Substituents Key Properties/Applications
This compound 3 2 None Precursor for metal-catalyzed reactions
2-Hydroxy-3-nitrobenzamide 2 3 None Intramolecular H-bonds; dimeric structures
2-Hydroxy-5-nitro-N-phenylbenzamide 2 5 N-phenyl Benzoxazepine precursor
5-Chloro-2-hydroxy-N-phenylbenzamide 2 Cl, N-phenyl Altered electronic density for reactivity
N-(3,5-bis(TIPS)phenyl)-3-hydroxy-2-nitrobenzamide 3 2 TIPS groups Enhanced stability for specialized syntheses

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